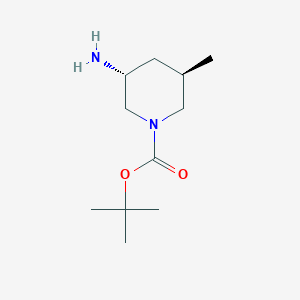
methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride, commonly known as MDA-HCl, is a chemical compound used in scientific research. It is a derivative of the psychoactive drug 3,4-methylenedioxyamphetamine (MDA), and is used as a research tool to study the effects of MDA on the brain. MDA-HCl has been used to study the effects of MDA on the central nervous system, and to evaluate the potential therapeutic benefits of MDA and other psychoactive drugs.
Wirkmechanismus
The mechanism of action of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl is not fully understood. It is believed to act as an agonist at serotonin, norepinephrine, and dopamine receptors. It is also believed to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, as well as to increase levels of the neurotransmitter norepinephrine. It has also been shown to increase levels of the neuropeptide oxytocin, and to increase levels of the hormone cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also non-toxic and has a long half-life, which makes it suitable for long-term studies. However, methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has several limitations as well. It is not always easy to obtain, and it is not always easy to control the dose of the compound.
Zukünftige Richtungen
There are several potential future directions for research on methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl. It could be used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on other neurotransmitter systems, such as the endocannabinoid system. It could also be used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on neuroplasticity, and to investigate the potential therapeutic benefits of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride in treating neuropsychiatric disorders. Additionally, methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl could be used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on the regulation of gene expression and the development of tolerance to methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride. Finally, methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl could be used to investigate the potential for abuse of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride and other psychoactive drugs.
Synthesemethoden
Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl can be synthesized from 3,4-methylenedioxyamphetamine (methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride) by the addition of hydrochloric acid. The reaction is carried out in an aqueous solution, and the product is then isolated and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has been used in a variety of scientific research applications. It has been used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on the central nervous system, and to evaluate the potential therapeutic benefits of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride and other psychoactive drugs. It has also been used to investigate the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on the regulation of neurotransmitter release, and to study the mechanisms of action of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride and other psychoactive drugs.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to form ethyl 4-(2,4-dimethylphenyl)-3-oxobutanoate. This intermediate is then reacted with methylamine to form methyl 3-amino-4-(2,4-dimethylphenyl)butanoate, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "ethyl acetoacetate", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form ethyl 4-(2,4-dimethylphenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 4-(2,4-dimethylphenyl)-3-oxobutanoate with excess methylamine in ethanol to form methyl 3-amino-4-(2,4-dimethylphenyl)butanoate.", "Step 3: Conversion of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate to the hydrochloride salt by reaction with hydrochloric acid in ethanol." ] } | |
CAS-Nummer |
2408971-13-9 |
Molekularformel |
C13H20ClNO2 |
Molekulargewicht |
257.8 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



